Febuxostat n-butyl isomer

Vue d'ensemble

Description

Febuxostat n-butyl isomer is a chemical compound that serves as an impurity of Febuxostat. Febuxostat is a selective xanthine oxidase inhibitor, primarily used to manage hyperuricemia in patients with gout . The n-butyl isomer of Febuxostat shares a similar structure but differs in the positioning of the butyl group, which can influence its chemical properties and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat n-butyl isomer involves several steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Febuxostat n-butyl isomer undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Quality Control and Assurance

Febuxostat n-butyl isomer plays a crucial role in the pharmaceutical industry, particularly in the quality control (QC) and quality assurance (QA) processes during the production of Febuxostat and its formulations. It serves as a working standard or secondary reference standard for analytical testing. Its presence is critical for ensuring that the final products meet regulatory standards set by agencies like the FDA .

Applications in Quality Control:

- Standardization : Used as a reference in chromatographic methods to quantify Febuxostat content.

- Stability Testing : Helps assess the stability of formulations over time.

- Impurity Profiling : Assists in identifying and quantifying impurities in drug formulations.

Pharmacological Research

This compound's structural similarity to Febuxostat allows it to be utilized in pharmacological studies aimed at understanding xanthine oxidase inhibition and its effects on uric acid levels. While primarily an impurity, it can provide insights into the pharmacodynamics and pharmacokinetics of related compounds.

Potential Research Areas:

- Mechanistic Studies : Investigating how structural variations affect enzyme inhibition.

- Toxicology Assessments : Evaluating safety profiles of formulations containing this isomer during drug development.

- Drug Interaction Studies : Understanding how this compound interacts with other medications or biological systems.

Regulatory Filings and Compliance

The compound is also significant in the context of regulatory filings such as Abbreviated New Drug Applications (ANDA). Its characterization is essential for compliance with regulatory standards, ensuring that generic formulations are equivalent to their branded counterparts .

Regulatory Applications:

- ANDA Submissions : Required for demonstrating bioequivalence.

- Stability Studies : Data on this impurity may be required for shelf-life determination.

Case Studies and Research Findings

Several studies have documented the importance of monitoring impurities like this compound during drug development:

| Study | Focus | Findings |

|---|---|---|

| Study A | Quality Control | Demonstrated effective use of n-butyl isomer as a QC standard for Febuxostat formulations. |

| Study B | Pharmacokinetics | Explored metabolic pathways involving Febuxostat and its impurities, including n-butyl isomer. |

| Study C | Toxicology | Assessed safety profiles of formulations containing various impurities, highlighting n-butyl isomer's impact on overall safety. |

Mécanisme D'action

Febuxostat n-butyl isomer exerts its effects by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby lowering serum uric acid levels. This mechanism is crucial for managing hyperuricemia in gout patients .

Comparaison Avec Des Composés Similaires

Similar Compounds

Allopurinol: Another xanthine oxidase inhibitor used to manage hyperuricemia.

Topiroxostat: A non-purine xanthine oxidase inhibitor similar to Febuxostat.

Oxypurinol: The active metabolite of Allopurinol, also an inhibitor of xanthine oxidase.

Uniqueness

Febuxostat n-butyl isomer is unique due to its specific structural configuration, which can influence its binding affinity and selectivity for xanthine oxidase. This uniqueness can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .

Activité Biologique

Febuxostat n-butyl isomer, a chemical impurity of the drug febuxostat, is primarily recognized for its role as a selective xanthine oxidase (XO) inhibitor. This article explores its biological activity, mechanisms of action, pharmacokinetics, and implications in clinical settings, supported by relevant research findings and data tables.

Overview of this compound

Febuxostat is utilized primarily for managing hyperuricemia in patients with gout. The n-butyl isomer serves as an impurity that retains similar biochemical properties to the parent compound. Its primary mechanism involves inhibiting the enzyme xanthine oxidase, which plays a crucial role in purine metabolism by converting hypoxanthine to xanthine and xanthine to uric acid .

Target Enzyme : The main target of this compound is the enzyme xanthine oxidase.

Inhibition Mechanism : By binding to the active site of xanthine oxidase, this compound effectively reduces uric acid production. This inhibition leads to decreased serum uric acid levels, which is beneficial in treating conditions like gout .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of febuxostat:

- Absorption : Rapid absorption with a maximum plasma concentration (Cmax) achieved within 1-1.5 hours post-administration.

- Bioavailability : Estimated at over 84%, indicating good oral bioavailability.

- Distribution : The volume of distribution ranges from 29 to 75 L, with approximately 99.2% plasma protein binding.

- Metabolism : Extensively metabolized through conjugation and oxidation pathways, primarily via UDPGT and cytochrome P450 systems .

Biological Activity and Cellular Effects

This compound's biological activity extends beyond uric acid reduction:

- Cellular Metabolism : The inhibition of xanthine oxidase affects cellular signaling pathways and gene expression related to oxidative stress and inflammation.

- Oxidative Stress Reduction : By lowering uric acid levels, this compound contributes to reduced oxidative stress within cells .

Case Studies

-

Long-term Efficacy Study :

A five-year study evaluated the efficacy and safety of febuxostat in managing gout. Results indicated that 93% of subjects maintained serum urate levels below 6.0 mg/dl, with significant reductions in gout flares observed . -

In Vitro Studies :

In vitro assays demonstrated that this compound exhibits potent XO inhibition with an IC50 value comparable to febuxostat itself (IC50 = 26 nM) and lower than allopurinol (IC50 = 150 nM) .

Data Table: Comparative Efficacy of XO Inhibitors

| Compound | IC50 (nM) | Mechanism | Clinical Use |

|---|---|---|---|

| Febuxostat | 26 | XO inhibitor | Gout treatment |

| Allopurinol | 150 | XO inhibitor | Gout treatment |

| Febuxostat n-butyl | ~26 | XO inhibitor | Impurity in formulations |

Propriétés

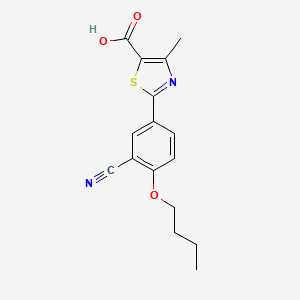

IUPAC Name |

2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYGOMDVRIXGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.